molecular formula C15H17NO4S B6151334 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid CAS No. 2287340-83-2

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid

Cat. No.: B6151334
CAS No.: 2287340-83-2
M. Wt: 307.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid is a complex organic compound that features a benzothiophene core, which is a sulfur-containing heterocycle The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino methyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into a variety of organic compounds efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The benzothiophene core can interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(tert-butoxy)carbonyl]amino}methyl)-1-benzothiophene-2-carboxylic acid is unique due to its combination of a benzothiophene core and a Boc-protected amino group. This structure provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

CAS No.

2287340-83-2

Molecular Formula

C15H17NO4S

Molecular Weight

307.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.